![molecular formula C29H23BrN4O2 B10776286 1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 2772860-39-4](/img/structure/B10776286.png)
1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ATX-914 involves several synthetic routes and reaction conditions. One common method includes the use of a quinazolinone derivative as a starting material. The synthetic route typically involves the following steps:
Formation of the quinazolinone core: This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent to introduce a bromine atom at a specific position on the ring.
Substitution reactions: Various substituents, such as isopropylphenyl and propyn-1-yloxy groups, are introduced through substitution reactions using appropriate reagents and conditions.
Chemical Reactions Analysis
ATX-914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: ATX-914 can undergo substitution reactions where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ATX-914 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ATX-914 is used as a model compound for studying the synthesis and reactivity of phenylpyrimidines.
Mechanism of Action
The mechanism of action of ATX-914 involves the inhibition of the enzyme autotaxin. Autotaxin is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. By inhibiting autotaxin, ATX-914 reduces the production of lysophosphatidic acid, thereby modulating various cellular responses such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6), which mediate the biological effects of lysophosphatidic acid .
Comparison with Similar Compounds
ATX-914 can be compared with other similar compounds, particularly other autotaxin inhibitors. Some of the similar compounds include:
GLPG1690: An autotaxin inhibitor that has entered clinical trials for treating idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor with potential therapeutic applications in various diseases.
BLD-0409: A compound that inhibits autotaxin and is being studied for its potential medical applications.
Compared to these compounds, ATX-914 has unique structural features and chemical properties that make it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
2772860-39-4 |
|---|---|
Molecular Formula |
C29H23BrN4O2 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
1-[(2-bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C29H23BrN4O2/c1-4-13-36-22-10-12-26-23(15-22)28(21-8-6-20(7-9-21)18(2)3)33-29(35)34(26)17-19-5-11-24-25(14-19)31-16-27(30)32-24/h1,5-12,14-16,18H,13,17H2,2-3H3 |
InChI Key |
ALANRBCCCQEPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC5=NC=C(N=C5C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)
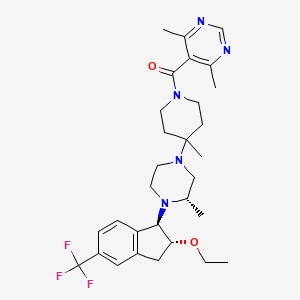

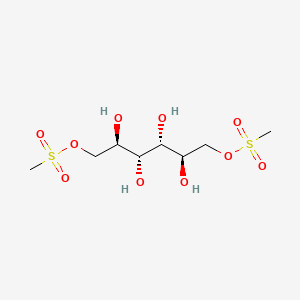
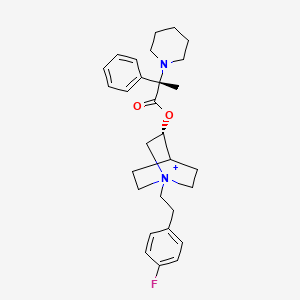
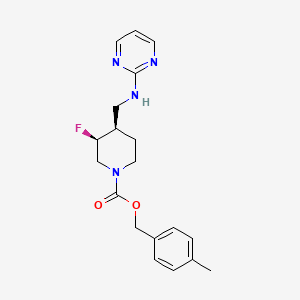

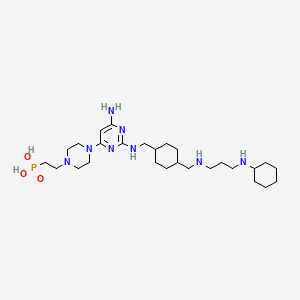

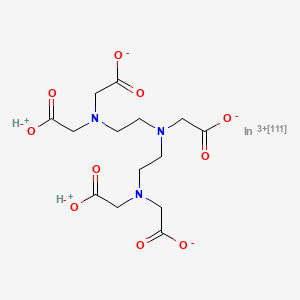
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
